![molecular formula C10H11N3O2 B3021075 Ethyl 6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 832741-06-7](/img/structure/B3021075.png)
Ethyl 6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate
Overview
Description
Ethyl 6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate is a derivative of the pyrazolo[1,5-a]pyrimidine class, which has been the subject of various studies due to its potential pharmacological properties. The research on this compound and its derivatives has explored their synthesis, molecular structure, chemical reactions, and physical and chemical properties, with a focus on their application in medicinal chemistry.
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives has been explored in several studies. For instance, the three-component synthesis of 7-substituted 6-ethoxycarbonyl-5-methyl-4,7-dihydroazolo[1,5-a]pyrimidines was achieved by reacting aminoazoles with acetoacetic ester and various aldehydes . Additionally, the synthesis of methyl-7-aryl(heteryl)-6-(2-thienoyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylates involved the interaction of methyl esters of acylpyruvic acids with aromatic or heterocyclic aldehydes and 5-aminotetrazole monohydrate . These methods highlight the versatility of the synthetic approaches for creating a wide range of pyrazolo[1,5-a]pyrimidine derivatives.
Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives has been determined using various analytical techniques. X-ray analysis has been employed to elucidate the structure of reaction products, such as the determination of a product from the reaction of 6,7-diethoxycarbonylpyrazolo[1,5-a]pyrimidine-3-carbonitrile with N-methylindole . Similarly, the structure of 6-ethoxycarbonyl-4-ethylpyrazolo[1,5-a]pyrimidin-7(4H)-one was confirmed by X-ray analysis . These studies provide a detailed understanding of the molecular configurations and potential reactive sites of these compounds.
Chemical Reactions Analysis
The chemical reactivity of pyrazolo[1,5-a]pyrimidine derivatives has been investigated, revealing various reaction pathways and transformations. For example, the reaction of pyrazolo[1,5-a]pyrimidine derivatives with nucleophiles has been studied, leading to the identification of new compounds with potential biological activity . The fluoroalkylated dihydroazolo[1,5-a]pyrimidines synthesized in one study exhibited ring-chain isomerism, demonstrating the dynamic behavior of these compounds in solution .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolo[1,5-a]pyrimidine derivatives are crucial for their potential application in drug design. The antimicrobial activity of certain derivatives has been tested, indicating the relevance of these compounds in the development of new antimicrobial agents . The solubility, stability, and reactivity of these compounds in various solvents and under different conditions are important factors that influence their practical use in medicinal chemistry.
Scientific Research Applications
Synthesis of Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine Derivatives Ethyl 6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate is utilized in the synthesis of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ones, which are potential benzodiazepine receptor ligands. These compounds are synthesized through reactions with ammonium acetate and dimethylformamide dimethylacetal (Bruni et al., 1994).
Elucidation of Chemical Structures and Reactions Research has focused on the reactivity and structural corrections of various pyrazolo[1,5-a]pyrimidine derivatives, including those synthesized from ethyl 6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate. These studies involve complex chemical reactions and detailed spectroscopic analysis, enhancing understanding of these compounds (Chimichi et al., 1993).
Recyclization and Rearrangement Studies This compound is also involved in studies exploring the recyclization and rearrangement of pyrazolo[1,5-a]pyrimidine derivatives. These investigations provide insights into the dynamic behavior of these compounds under various conditions, contributing to the field of heterocyclic chemistry (Danagulyan et al., 2011).
Catalysis in Green Chemistry Ethyl 6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate is employed in the development of novel catalysts for green chemistry applications. This includes the synthesis of bionanocomposite catalysts for efficient production of tetrazolo[1,5-a]pyrimidines, demonstrating the compound's role in environmentally friendly chemical processes (Maleki et al., 2017).
Investigation of Electrophilic Substitutions Research on ethyl 6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate includes the study of its electrophilic substitutions. This research contributes to the understanding of chemical reactivity and potential applications in synthesizing novel compounds (Atta, 2011).
Synthesis and Analysis of Copper(II) Complexes The compound is used in the synthesis of copper(II) complexes. These complexes are analyzed for their DNA interaction, cytotoxicity, and potential medicinal applications, demonstrating the versatility of ethyl 6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate in bioinorganic chemistry (Haleel et al., 2019).
Development of Systemic Fungicides This compound serves as a basis for synthesizing pyrazolo[1,5-a]pyrimidine derivatives, which are analogues of systemic fungicides. Research in this area is crucial for the development of new agricultural chemicals (Huppatz, 1985).
Mechanism of Action
Target of Action
Ethyl 6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate is a pyrazolo[1,5-a]pyrimidine derivative . Pyrazolo[1,5-a]pyrimidines have been shown to exhibit a wide range of biological activities, including antiviral, anticancer, antioxidant, and antimicrobial effects . .
Mode of Action
It’s worth noting that pyrazolo[1,5-a]pyrimidine derivatives have been found to exhibit neuroprotective and anti-inflammatory properties . They inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Biochemical Pathways
It’s worth noting that pyrazolo[1,5-a]pyrimidine derivatives have been found to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .
Result of Action
It’s worth noting that pyrazolo[1,5-a]pyrimidine derivatives have been found to exhibit promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (er) chaperone, bip, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-3-15-10(14)8-5-12-13-6-7(2)4-11-9(8)13/h4-6H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCOBGQDUPCSSED-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2N=CC(=CN2N=C1)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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